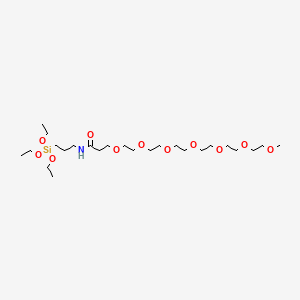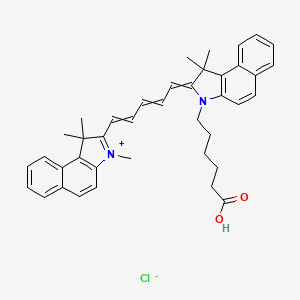
L-Cystine S
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cystine S is a sulfur-containing amino acid that plays a crucial role in various biological processes. It is the oxidized dimer form of L-cysteine, formed by the linkage of two cysteine molecules through a disulfide bond. This compound is essential for the stability and structure of many proteins and enzymes, and it is involved in the synthesis of glutathione, a powerful antioxidant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Cystine S can be synthesized through the oxidation of L-cysteine. The reaction typically involves the use of oxidizing agents such as hydrogen peroxide or iodine in an aqueous solution. The reaction conditions often include a controlled pH and temperature to ensure the efficient formation of the disulfide bond.
Industrial Production Methods
Industrial production of this compound often involves the extraction from protein hydrolysates, such as keratin from animal hair or feathers. The process includes hydrolyzing the protein source with hydrochloric acid, followed by purification and crystallization of the this compound. Alternatively, biotechnological methods using microbial fermentation have been developed to produce this compound more sustainably.
Analyse Des Réactions Chimiques
Types of Reactions
L-Cystine S undergoes various chemical reactions, including:
Oxidation: this compound can be further oxidized to form sulfinic or sulfonic acids.
Reduction: It can be reduced back to L-cysteine using reducing agents like dithiothreitol or beta-mercaptoethanol.
Substitution: The thiol group in L-cysteine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, iodine.
Reducing Agents: Dithiothreitol, beta-mercaptoethanol.
Reaction Conditions: Controlled pH, temperature, and aqueous solutions.
Major Products
Oxidation: Sulfinic or sulfonic acids.
Reduction: L-cysteine.
Substitution: Various substituted cysteine derivatives.
Applications De Recherche Scientifique
L-Cystine S has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various sulfur-containing compounds.
Biology: Plays a role in protein folding and stability, and is involved in cellular redox reactions.
Medicine: Used in the treatment of cystinuria, a genetic disorder that leads to the formation of cystine stones in the kidneys. It is also used in formulations for wound healing and skin care.
Industry: Employed in the food industry as a dough conditioner and in the production of flavors. It is also used in the cosmetic industry for hair and skin care products.
Mécanisme D'action
L-Cystine S exerts its effects primarily through its role in the formation of disulfide bonds, which are crucial for the stability and function of many proteins and enzymes. It also serves as a precursor for glutathione synthesis, which is vital for cellular antioxidant defense. The molecular targets include various enzymes and structural proteins that require disulfide bonds for their activity and stability.
Comparaison Avec Des Composés Similaires
L-Cystine S is unique due to its disulfide bond, which distinguishes it from other sulfur-containing amino acids like methionine and homocysteine. Similar compounds include:
L-Cysteine: The reduced form of this compound, involved in similar biochemical processes but lacks the disulfide bond.
Methionine: Another sulfur-containing amino acid, but it does not form disulfide bonds.
Homocysteine: An intermediate in the methionine cycle, can form disulfide bonds but has different biological roles.
This compound stands out due to its specific role in protein stability and its involvement in the synthesis of glutathione, making it a critical compound in both biological and industrial applications.
Propriétés
Formule moléculaire |
C6H12N2O6S2 |
|---|---|
Poids moléculaire |
272.3 g/mol |
Nom IUPAC |
(2S)-2-amino-3-[(2R)-2-amino-2-carboxyethyl]sulfonylsulfanylpropanoic acid |
InChI |
InChI=1S/C6H12N2O6S2/c7-3(5(9)10)1-15-16(13,14)2-4(8)6(11)12/h3-4H,1-2,7-8H2,(H,9,10)(H,11,12)/t3-,4+/m1/s1 |
Clé InChI |
RXQXJZDPDXVIEN-DMTCNVIQSA-N |
SMILES isomérique |
C([C@H](C(=O)O)N)SS(=O)(=O)C[C@@H](C(=O)O)N |
SMILES canonique |
C(C(C(=O)O)N)SS(=O)(=O)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-[[1-[2-(4-Methylanilino)-2-oxoethyl]-2,5-dioxo-4-imidazolidinylidene]methyl]-1-pyrrolyl]benzoic acid](/img/structure/B11930999.png)

![(E)-but-2-enedioic acid;methyl (3R)-4-[2-(3,4-dichlorophenyl)acetyl]-3-(pyrrolidin-1-ylmethyl)piperazine-1-carboxylate](/img/structure/B11931024.png)


![ditert-butyl (9Z,28Z)-19-[4-(dimethylamino)butanoyloxy]heptatriaconta-9,28-dienedioate](/img/structure/B11931049.png)

![3-Amino-2H-[1,2'-bipyridin]-2-one](/img/structure/B11931060.png)

![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl 6-methoxy-1-naphthalen-1-ylpyrido[3,4-b]indole-9-carboxylate](/img/structure/B11931078.png)

![azane;[3-(2-methoxyethoxy)-2-tetradecanoyloxypropyl] tetradecanoate](/img/structure/B11931089.png)

